(3S,5R)-Atorvastatin Calcium Salt

Description

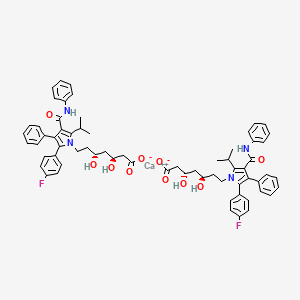

Structure

3D Structure of Parent

Properties

CAS No. |

887196-25-0 |

|---|---|

Molecular Formula |

C33H35CaFN2O5 |

Molecular Weight |

598.7 g/mol |

IUPAC Name |

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1 |

InChI Key |

BWFCZHDTTAYGNN-OUPRKWGVSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

Synonyms |

(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt; USP Atorvastatin Related Compound B; |

Origin of Product |

United States |

Foundational & Exploratory

Stereospecific synthesis of (3S,5R)-dihydroxyheptanoic acid side chain

Topic: : A Technical Guide to Chemical vs. Biocatalytic Routes for the (3S,5R)-Dihydroxyheptanoic Acid Side Chain. Content Type: Technical Whitepaper / Laboratory Guide. Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.

A Technical Guide to Chemical vs. Biocatalytic Routes for the (3S,5R)-Dihydroxyheptanoic Acid Side Chain

Executive Summary

The (3S,5R)-dihydroxyheptanoic acid moiety is the critical pharmacophore for the "super-statin" class of HMG-CoA reductase inhibitors, including Rosuvastatin and Atorvastatin. The stereochemical fidelity of the 3,5-diol system is non-negotiable; the (3R,5S)-enantiomer is essentially inactive, while diastereomeric impurities significantly degrade potency.

This guide contrasts the two dominant methodologies for constructing this chiral array: the Narasaka-Prasad 1,3-syn reduction (the chemical benchmark) and the DERA-catalyzed aldol reaction (the biotechnological standard). We provide detailed protocols, mechanistic insights, and a comparative analysis of process suitability.

The Stereochemical Imperative

The statin side chain mimics the substrate HMG-CoA. The (3S,5R)-stereochemistry is required to position the hydroxyl groups for hydrogen bonding with the catalytic residues (Glu559, Asp767) and the Lys735 residue within the enzyme's active site.

-

Target Configuration: (3S,5R)-3,5-dihydroxyheptanoate (often synthesized as the tert-butyl ester or lactone precursor).

-

Key Challenge: Establishing a 1,3-syn relationship with high diastereomeric excess (de) and enantiomeric excess (ee).

Route A: The Chemical Benchmark (Narasaka-Prasad Reduction)

Principle: This method utilizes a boron chelating agent to lock a

2.1 Mechanistic Insight

The reaction relies on the in situ formation of a alkoxydialkylborane chelate. The boron atom coordinates with both the C5-hydroxyl oxygen and the C3-ketone oxygen. This forms a 6-membered chair-like transition state.[1] The hydride (from NaBH4) attacks from the less hindered axial face (opposite the alkyl substituent), strictly enforcing the 1,3-syn stereochemistry.

2.2 Visualization: Boron-Chelated Transition State

Caption: The Narasaka-Prasad reduction pathway showing the critical boron-chelated transition state that enforces syn-diastereoselectivity.[2]

2.3 Experimental Protocol

Substrate: tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate (or similar

Step-by-Step Methodology:

-

Chelation: Dissolve the starting

-hydroxy ketone (1.0 equiv) in anhydrous THF/Methanol (4:1 v/v) under Nitrogen. Cool to -78°C . -

Boron Addition: Add

(1.1 equiv) dropwise. Stir for 30–60 minutes at -78°C. Critical: This time allows the equilibrium to shift entirely to the chelated species. -

Reduction: Add

(1.1 equiv) in portions. Maintain temperature at -78°C. Stir for 2–4 hours until TLC indicates consumption of starting material. -

Quenching (Critical Safety Step): The reaction mixture contains organoboranes. Add glacial acetic acid dropwise at -78°C to destroy excess hydride.

-

Oxidative Workup: Warm to 0°C. Add pH 7 phosphate buffer, followed by 30%

(3.0 equiv) dropwise. Stir for 1 hour at room temperature. Why: This breaks the boron-diol bond, which is otherwise stable and prevents product isolation. -

Extraction: Extract with Ethyl Acetate. Wash with

(to remove peroxides) and brine. -

Result: Typically >90% yield, >98:2 syn:anti diastereomeric ratio (dr).

Route B: The Biocatalytic Revolution (DERA Aldolase)

Principle: Deoxyribose-5-phosphate aldolase (DERA) catalyzes the sequential aldol addition of two molecules of acetaldehyde to an acceptor aldehyde (e.g., chloroacetaldehyde) to form a lactol. This one-pot reaction establishes both chiral centers simultaneously.

3.1 Mechanistic Insight

DERA is a Class I aldolase (Schiff base mechanism).

-

First Aldol: Enzyme forms an enamine with acetaldehyde, which attacks the acceptor (chloroacetaldehyde) to form (3R)-4-chloro-3-hydroxybutanal.

-

Second Aldol: Enzyme forms a second enamine with acetaldehyde, attacking the intermediate from Step 1.

-

Cyclization: The resulting linear dihydroxy aldehyde spontaneously cyclizes to the stable hemiacetal (lactol).

3.2 Visualization: DERA Enzymatic Cycle

Caption: The DERA-catalyzed tandem aldol reaction sequence establishing two chiral centers in a single pot.

3.3 Experimental Protocol (Optimized High-Density)

Substrate: Chloroacetaldehyde, Acetaldehyde. Catalyst: DERA (wild type or evolved variant, e.g., PaDERA).

Step-by-Step Methodology:

-

Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).

-

Enzyme Loading: Suspend DERA (lyophilized powder or whole cell) in the buffer. Note: Modern evolved variants tolerate high substrate loads (>100 g/L).

-

Substrate Addition: Add Chloroacetaldehyde (1.0 equiv).

-

Fed-Batch Addition: Pump Acetaldehyde (2.0–2.5 equiv) slowly into the reactor over 6–10 hours. Causality: Acetaldehyde deactivates the enzyme at high concentrations; slow addition maintains activity.

-

Reaction: Stir at 25°C for 16–24 hours. Monitor consumption of chloroacetaldehyde via GC or HPLC.

-

Workup: Extract the aqueous phase with Ethyl Acetate.

-

Oxidation (Chemical): Treat the crude lactol with

or NaOCl/TEMPO to yield the lactone.

Comparative Analysis

| Feature | Narasaka-Prasad (Chemical) | DERA Aldolase (Biocatalytic) |

| Stereocontrol | Substrate controlled (requires 1 chiral center) | Catalyst controlled (creates 2 centers) |

| Conditions | Cryogenic (-78°C), Anhydrous | Ambient (25°C), Aqueous pH 7 |

| Atom Economy | Low (Boron waste, stoichiometric reagents) | High (Direct coupling) |

| Scalability | Good, but cooling costs are high | Excellent (Flow chemistry compatible) |

| Safety | Boranes are pyrophoric/hazardous | Benign, but acetaldehyde is flammable |

| Key Reference | Narasaka & Pai (1984) [1] | Jennewein et al., PNAS (2004) [2] |

Quality Control & Analytics

To validate the (3S,5R) configuration, the following analytical methods are standard:

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Detection: UV at 210 nm (or derivatize with p-nitrobenzoate for higher sensitivity).

-

Expectation: The syn-isomer elutes distinctly from the anti-isomer.

-

-

NMR Spectroscopy (

):-

The acetonide derivative of the 1,3-diol is often prepared for analysis.

-

Diagnostic Signal: The acetonide methyl carbons appear at ~19.8 and ~30.0 ppm for syn-diols, whereas anti-diols show signals at ~24.7 ppm (Rychnovsky acetonide method).

-

References

-

Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of

-diketo esters. Chemistry Letters. (Note: Link points to seminal 1980 work; 1984/1987 are refinements). -

Jennewein, S., et al. (2004). Directed evolution of an enantioselective enzyme for the production of statin side chains. Proceedings of the National Academy of Sciences (PNAS).

-

Yang, J. (2008). Diastereoselective Syn-Reduction of

-Hydroxy Ketones.[1] Six-Membered Transition States in Organic Synthesis. -

Oger, P., et al. (2010). Methods for the synthesis of the statin side chain. Natural Product Reports.

Sources

- 1. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]

- 2. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Biological activity of the inactive (3S,5R) enantiomer of atorvastatin

An In-Depth Technical Guide to the Biological Activity of the Inactive (3S,5R) Enantiomer of Atorvastatin

Introduction: The Significance of Chirality in Atorvastatin

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2][3] Its molecular structure contains two stereogenic centers, giving rise to four possible stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S).[4][5][6] The therapeutic efficacy of atorvastatin is highly stereoselective; the (3R,5R)-enantiomer is the eutomer, responsible for the potent inhibition of HMG-CoA reductase and the consequent cholesterol-lowering effects.[7][8][9] Conversely, the other stereoisomers, including the (3S,5R) enantiomer, are considered "inactive" or distomers due to their negligible HMG-CoA reductase inhibitory activity.[7][8]

However, the designation of "inactive" pertains specifically to the primary therapeutic target. It is a critical principle in pharmacology that enantiomers can differ not only in their primary mechanism of action but also in their off-target activities, pharmacokinetics, and toxicological profiles.[4][6] This guide provides a detailed examination of the known biological activities of the (3S,5R) enantiomer of atorvastatin, moving beyond its lack of HMG-CoA reductase inhibition to explore its interactions with other cellular systems, particularly nuclear receptors and drug-metabolizing enzymes. Understanding these activities is paramount for researchers, scientists, and drug development professionals in the context of enantiomeric purity, drug-drug interactions, and overall safety profiles.

Part 1: Pharmacological Profile of (3S,5R)-Atorvastatin

While devoid of significant cholesterol-lowering effects, the (3S,5R) enantiomer of atorvastatin is not biologically inert. Research has revealed that this stereoisomer engages with cellular machinery responsible for xenobiotic metabolism, presenting a distinct pharmacological profile centered on the activation of the Pregnane X Receptor (PXR).

Lack of HMG-CoA Reductase Inhibition

The defining characteristic of the (3S,5R) enantiomer is its lack of clinically relevant inhibitory activity against HMG-CoA reductase.[7] The precise three-dimensional arrangement of the dihydroxyheptanoic acid side chain in the (3R,5R) form is crucial for its high-affinity binding to the active site of the enzyme.[9][10] The altered stereochemistry at the C3 and C5 positions in the (3S,5R) isomer prevents this optimal interaction, rendering it ineffective as a cholesterol-lowering agent.[9]

Off-Target Activity: Pregnane X Receptor (PXR) Activation

The most significant reported biological activity of (3S,5R)-atorvastatin is its ability to act as an agonist for the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[4][5][6]

A seminal study investigating the enantiospecific effects of atorvastatin isomers demonstrated that all four enantiomers could influence PXR activity.[4][11] PXR activation leads to the transcriptional upregulation of several cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast array of drugs and endogenous compounds. Specifically, treatment of primary human hepatocytes with atorvastatin enantiomers resulted in the induction of CYP2A6, CYP2B6, and CYP3A4.[4][6][12]

The induction potency was found to be enantioselective, with the following observed order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[4][11] This indicates that the (3S,5R) enantiomer, while less potent than the therapeutically active (3R,5R) form, is still capable of significantly inducing the expression of key drug-metabolizing enzymes.

Clinical and Toxicological Implications: The induction of CYP3A4 is particularly noteworthy, as this enzyme is responsible for the metabolism of approximately 50% of clinically used drugs, including atorvastatin itself.[1][13] The presence of the (3S,5R) enantiomer as an impurity in a drug formulation could therefore contribute to complex drug-drug interactions by altering the clearance of co-administered medications. This underscores the importance of stringent enantiomeric purity control in the manufacturing of atorvastatin.[1]

Part 2: Metabolism & Analytical Methodologies

Investigating the biological activity of a specific enantiomer requires robust analytical methods to separate it from its stereoisomers and quantify its presence. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the gold standard for this purpose.

Metabolism

Atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and parahydroxylated metabolites.[1][13] While specific metabolic studies on the purified (3S,5R) enantiomer are not detailed in the available literature, as a stereoisomer, it is expected to be a substrate for the same or similar metabolic enzymes, though the rate and products may differ. The fact that it induces CYP enzymes in primary human hepatocytes confirms its uptake and presence within these cells.[4]

Enantioselective HPLC Analysis

The accurate determination of enantiomeric purity is mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[14][15][16] Several HPLC methods have been developed for the efficient separation of atorvastatin stereoisomers.

Core Principle: These methods rely on a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are commonly employed.[14]

Data Summary: HPLC Methods for Atorvastatin Enantiomer Separation

| Column (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

| Chiralpak AD-H | n-heptane-ethanol-Formic Acid (96:4:0.1) | 1.8 | 40 | UV | [14] |

| Chiralpak AD-3 | n-hexane-ethanol-Formic Acid (90:10:0.1) | 1.0 | 35 | UV | [14] |

| Chiralpak IA-3 | n-hexane-ethanol-Trifluoroacetic Acid (85:15:0.1) | 1.0 | 25 | UV | [14][17] |

| Chiralcel OD-RH | n-hexane-2-propanol (95:5) | 1.0 | N/A | UV (260 nm) | [18] |

| Lux Amylose-1 | Per USP Monograph 2263 | N/A | N/A | UV | [16] |

Part 3: Key Experimental Protocols

This section provides validated, step-by-step methodologies for the analysis of the (3S,5R) enantiomer of atorvastatin.

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This protocol is a synthesized example based on published methods for achieving robust enantiomeric separation.[14][17][18]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm particle size) or equivalent amylose-based CSP.[14]

-

Mobile Phase: Prepare a mixture of n-hexane, ethanol, and formic acid in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase prior to use.

-

-

Chromatographic Conditions:

-

Flow Rate: Set to 1.0 mL/min.

-

Column Temperature: Maintain at 35 °C.

-

Detection Wavelength: Monitor at 246 nm.[17]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Prepare a solution of atorvastatin reference standard containing all four stereoisomers (or at least the (3R,5R) and (3S,5R) forms) in the mobile phase to determine retention times and resolution.

-

Test Solution: Dissolve the atorvastatin bulk drug or sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

-

Analysis and Validation:

-

Inject the standard solution to confirm system suitability. The resolution between the (3R,5R) peak and the closest eluting stereoisomer should be greater than 1.5.

-

Inject the test solution.

-

Quantify the (3S,5R) enantiomer peak area as a percentage of the total area of all stereoisomer peaks.

-

The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[17]

-

Protocol: Assessment of CYP3A4 Induction in Primary Human Hepatocytes

This protocol outlines a cell-based assay to measure the biological activity of (3S,5R)-atorvastatin on PXR-mediated gene induction, as described by Korhonova et al.[4][19]

-

Cell Culture:

-

Culture cryopreserved primary human hepatocytes from at least three different donors according to the supplier's instructions. This is crucial to account for inter-individual variability.

-

Plate cells in collagen-coated multi-well plates and allow them to stabilize for 24-48 hours.

-

-

Treatment:

-

Prepare stock solutions of purified (3S,5R)-atorvastatin enantiomer in DMSO.

-

Treat hepatocytes for 48-72 hours with a range of concentrations of (3S,5R)-atorvastatin (e.g., 1 µM, 10 µM, 30 µM).

-

Include appropriate controls:

-

-

Endpoint Analysis 1: mRNA Expression (RT-qPCR):

-

After treatment, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative PCR (qPCR) with validated primers for CYP3A4 and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.

-

-

Endpoint Analysis 2: Protein Expression (Western Blot):

-

After treatment, lyse the cells and prepare total protein lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for CYP3A4 and a loading control (e.g., β-actin).

-

Use a suitable secondary antibody and detection system to visualize the protein bands.

-

Quantify band intensity using densitometry to determine the relative change in CYP3A4 protein levels.

-

Conclusion

The (3S,5R) enantiomer of atorvastatin, while correctly classified as "inactive" concerning the therapeutic goal of HMG-CoA reductase inhibition, is not biologically inert. Its demonstrated ability to activate the Pregnane X Receptor and subsequently induce the expression of critical drug-metabolizing enzymes like CYP3A4 reveals a distinct off-target pharmacological profile.[4][12] This activity carries significant implications for drug development, manufacturing, and clinical practice, highlighting the potential for enantiomer-specific drug-drug interactions. For researchers and drug development professionals, a thorough understanding of the activities of all stereoisomers present in a pharmaceutical product is essential for ensuring its overall safety and efficacy. The continued application of robust enantioselective analytical methods and targeted in vitro biological assays is critical to fully characterizing the pharmacological landscape of chiral drugs like atorvastatin.

References

-

Atorvastatin - Wikipedia. Wikipedia. [Link]

-

Korhonova M, Doricakova A, Dvorak Z (2015) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS ONE. [Link]

-

Scaffidi, A. et al. (2024) Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. [Link]

-

Chiral screening approach of atorvastatin diastereomers by HPLC method. Journal of Public Health and Emergency. (2024). [Link]

-

Atorvastatin Application Note - Chiral Technologies. Chiral Technologies. [Link]

-

Korhonova M, Doricakova A, Dvorak Z (2015) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS One. [Link]

-

Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PLOS. PLOS. [Link]

-

Murthy, M. V. et al. (2009) A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]

-

ATORVASTATIN SYNTHESIS - New Drug Approvals. New Drug Approvals. (2013). [Link]

-

Enantiomeric Purity Analysis of the Drug Product Atorvastatin on Lux Amylose-1 According to the USP Monograph 2263 (TN-1192) - Phenomenex. Phenomenex. (2022). [Link]

-

A Review on Synthesis and Applications of Statin Family. Journal of Applied Organometallic Chemistry. (2020). [Link]

-

Alnajjar, R. et al. (2021) Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. ResearchGate. [Link]

-

Atorvastatin (Lipitor) by MCR | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications. (2019). [Link]

-

Stepankova, M. & Dvorak, Z. (2016) Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. [Link]

-

Chapter 4: Synthesis of Atorvastatin - Books - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

ATORVASTATIN, (3S,5R)- - Inxight Drugs. Inxight Drugs. [Link]

-

Chemical structures of enantiopure forms of statins. Four individual... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Comparison of the effects of statins on HMG-CoA reductase activity - Helda - University of Helsinki. University of Helsinki. (2023). [Link]

-

Unveiling the Antibacterial Properties of Statins: An In Vitro Study on Helicobacter pylori. Hindawi. (2024). [Link]

-

Metabolism of statins in vitro - HELDA - University of Helsinki. University of Helsinki. [Link]

-

Wassmann, S. et al. (2002) Cellular Antioxidant Effects of Atorvastatin In Vitro and In Vivo. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Atorvastatin Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

-

Atorvastatin Structure. fvs.com.py. [Link]

-

(PDF) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - ResearchGate. ResearchGate. (2015). [Link]

-

Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates | PNAS. PNAS. [Link]

-

In Vitro Evidence of Statins' Protective Role against COVID-19 Hallmarks - MDPI. MDPI. (2022). [Link]

-

Atorvastatin Calcium Tablets. Pfizer. (2024). [Link]

-

Dang, Q. et al. (2001) Effects of statins on vascular wall: vasomotor function, inflammation, and plaque stability. Cardiovascular Research. [Link]

-

Istvan, E. S. (2003) Statin inhibition of HMG-CoA reductase: a 3-dimensional view. Atherosclerosis Supplements. [Link]

-

atorvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC. National Institutes of Health. (2020). [Link]

-

Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC. National Institutes of Health. [Link]

-

Statin Toxicity | Circulation Research - American Heart Association Journals. AHA Journals. (2019). [Link]

-

Molecular targets of statins and their potential side effects: Not all the glitter is gold. Frontiers in Cardiovascular Medicine. [Link]

-

Atorvastatin | Encyclopedia MDPI. MDPI. (2021). [Link]

-

Off target effects of statins shape total mortality? - PMC - NIH. National Institutes of Health. [Link]

-

Lipitor® - (Atorvastatin Calcium) Tablets - accessdata.fda.gov. FDA. [Link]

-

Long-term atorvastatin treatment leads to alterations in behavior, cognition, and hippocampal biochemistry - PMC. National Institutes of Health. [Link]

Sources

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]

- 13. ClinPGx [clinpgx.org]

- 14. mdpi.com [mdpi.com]

- 15. chiraltech.com [chiraltech.com]

- 16. phenomenex.com [phenomenex.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. medjpps.com [medjpps.com]

- 19. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

Molecular formula and weight of (3S,5R)-Atorvastatin Calcium Salt

Characterization, Impurity Profiling, and Analytical Separation of the 3-Epimer

Executive Summary

Substance Identity: (3S,5R)-Atorvastatin Calcium Salt Role: Critical Diastereomeric Impurity (USP Related Compound B)[1] Significance: This guide addresses the physicochemical characterization and separation of the (3S,5R)-epimer from the active pharmaceutical ingredient (API), Atorvastatin Calcium (3R,5R). As a diastereomer, the (3S,5R) variant exhibits distinct physical properties from the API, necessitating specific chromatographic strategies for detection and control in compliance with ICH Q3A(R2) guidelines.

Chemical Identity & Stereochemical Configuration

The (3S,5R)-isomer is the 3-epimer of Atorvastatin. Unlike the enantiomer (3S,5S), which requires chiral stationary phases for separation, the (3S,5R) diastereomer can often be resolved using achiral high-resolution Reverse Phase HPLC (RP-HPLC), though chiral methods provide superior specificity.

Molecular Data Table

| Parameter | Specification |

| Chemical Name | Calcium (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

| Common Designation | Atorvastatin USP Related Compound B; 3-epi-Atorvastatin |

| CAS Number (Salt) | 887196-25-0 |

| CAS Number (Free Acid) | 887324-52-9 |

| Stoichiometry | 2:1 (Atorvastatin Anion : Calcium Cation) |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₀ |

| Molecular Weight | 1155.34 g/mol |

| Stereochemistry | (3S, 5R) - Diastereomer of the API |

| Solubility | Low aqueous solubility; soluble in MeOH, DMSO |

Structural Logic

The molecule consists of two atorvastatin anions coordinated to a single calcium cation (

-

API Configuration: (3R, 5R) – Syn-diol arrangement.

-

Target Impurity: (3S, 5R) – Anti-diol arrangement.

This "anti" configuration disrupts the binding affinity to the HMG-CoA reductase enzyme, rendering this isomer pharmacologically distinct and potentially inactive, yet it must be controlled as a contaminant.

Stereochemical Origin & Formation Pathway

The (3S,5R) impurity typically arises during the reduction of the intermediate ketone (Atorvastatin diketone or hydroxy-ketone). The stereoselectivity of this reduction is governed by the catalyst system (e.g., stereoselective borohydride reduction). Loss of stereocontrol leads to the "anti" (3S,5R) defect.

Visualization: Stereochemical Divergence

The following diagram illustrates the divergence point where the impurity is generated versus the desired API.

Caption: Stereochemical divergence during the reduction of the atorvastatin side-chain intermediate.

Analytical Protocol: Separation & Detection

To ensure scientific integrity, the detection method must be self-validating , meaning it must demonstrate resolution (

Method Selection Strategy

While chiral columns (e.g., Chiralcel OD-RH) are the gold standard for separating all four isomers, a well-optimized Reverse Phase (RP-HPLC) method is often sufficient and more cost-effective for separating the (3S,5R) diastereomer due to its different physicochemical interaction with C18 ligands compared to the API.

Recommended HPLC Protocol (Diastereomer Specific)

Objective: Quantify (3S,5R)-Atorvastatin in the presence of excess (3R,5R)-Atorvastatin.

-

Column: C18 High-Resolution Column (e.g., Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm) or Chiralcel OD-RH for absolute confirmation.

-

Mobile Phase A: 0.05M Ammonium Acetate buffer (pH 4.5 - adjusted with Acetic Acid).

-

Mobile Phase B: Acetonitrile : Tetrahydrofuran (95:5 v/v).

-

Gradient:

-

T=0 min: 60% A / 40% B

-

T=20 min: 40% A / 60% B

-

T=35 min: 60% A / 40% B

-

-

Temperature: 35°C (Critical: Temperature selectivity often aids diastereomer separation).

-

Detection: UV @ 246 nm (max absorption for the fluorophenyl/amide chromophore).

Validation Criteria (System Suitability)

-

Resolution (

): Must be -

Tailing Factor:

for both peaks. -

Relative Retention Time (RRT): The (3S,5R) isomer typically elutes before the API in standard C18 conditions due to the polarity difference of the "anti" hydroxyls, though this can invert based on mobile phase pH.

Workflow: Isolation and Characterization[4][5]

This workflow defines the logical path from identifying an unknown peak to confirming it as the (3S,5R) salt.

Caption: Workflow for the isolation and structural confirmation of the (3S,5R) impurity.

Regulatory & Compliance Context

In drug development, the (3S,5R)-isomer is classified as a Specified Identified Impurity .

-

ICH Q3A(R2) Thresholds:

-

USP Monograph: Listed as "Atorvastatin Related Compound B".[5] The limit is typically NMT (Not More Than) 0.3% in the final drug substance, though specific limits depend on the approved dossier.

References

- United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Related Compounds. USP-NF Online.

-

European Pharmacopoeia (Ph.[2] Eur.) . Atorvastatin Calcium Trihydrate. 10th Edition. (Provides impurity profile standards).

-

PubChem . Atorvastatin (3S,5R)-Isomer.[1][6][7][8][9][10] CID 6093359.[1] Link

-

Santa Cruz Biotechnology . This compound Product Data. CAS 887196-25-0.[4][5][10][11] Link[4][5]

-

LGC Standards . Atorvastatin Impurity Standards. Link

Sources

- 1. Atorvastatin, (3S,5R)- | C33H35FN2O5 | CID 6093359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Atorvastatin Calcium Salt Trihydrate | LGC Standards [lgcstandards.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. GSRS [precision.fda.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Atorvastatin (3S,5R)-Isomer Methyl Ester | CAS No- NA | (3S,5R)-Atorvastatin Acid Methyl Ester [chemicea.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | CAS 887196-25-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Beyond the Target: A Technical Guide to the Activation of Pregnane X Receptor by the Inactive Enantiomer (3S,5S)-Atorvastatin

Abstract

In the landscape of chiral drug development, the pharmacological focus is overwhelmingly placed on the therapeutically active enantiomer. Its stereoisomeric counterpart, often termed the "inactive" enantiomer, is frequently relegated to the status of an isomeric impurity. This guide challenges that paradigm by presenting a detailed technical exploration of the off-target activity of (3S,5S)-Atorvastatin, the "inactive" enantiomer of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. We provide in-depth, field-proven methodologies to demonstrate and quantify the activation of the pregnane X receptor (PXR) by (3S,5S)-Atorvastatin. This interaction, while weaker than that of the active (3R,5R) enantiomer, is significant as it implicates the "inactive" form in the regulation of drug metabolism pathways, holding profound implications for predicting drug-drug interactions (DDIs), understanding idiosyncratic adverse effects, and adopting a more holistic view of chiral drug pharmacology. This document is intended for researchers, scientists, and drug development professionals dedicated to a comprehensive characterization of xenobiotic compounds.

Introduction: The Xenobiotic Sensor and the Forgotten Isomer

The pregnane X receptor (PXR, NR1I2) is a critical nuclear receptor predominantly expressed in the liver and intestines, where it functions as a master regulator of xenobiotic surveillance.[1][2] Upon activation by a diverse array of ligands, including prescription drugs, herbal compounds, and environmental pollutants, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, upregulating the transcription of key proteins involved in drug metabolism and clearance.[3][4]

The most prominent of these target genes is Cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of over 50% of clinically used drugs.[2][3] PXR-mediated induction of CYP3A4 can accelerate the metabolism of co-administered drugs, potentially leading to a loss of therapeutic efficacy or the production of toxic metabolites. Therefore, assessing a compound's potential to activate PXR is a cornerstone of modern drug safety and DDI prediction.[5]

Atorvastatin, a blockbuster statin, is administered as a single, enantiopure (3R,5R) isomer to inhibit HMG-CoA reductase.[6][7] However, its synthesis can result in the presence of other stereoisomers, including (3S,5S)-Atorvastatin. While devoid of significant HMG-CoA reductase inhibitory activity, this enantiomer is not pharmacologically inert. Seminal research has revealed that all four enantiomers of atorvastatin can activate PXR, albeit with differing potencies.[8][9] This guide focuses specifically on the methods used to elucidate the activity of the (3S,5S) enantiomer, providing a framework for its characterization.

The PXR Signaling Pathway: A Mechanistic Overview

The activation of PXR and subsequent induction of target genes like CYP3A4 follows a well-defined signaling cascade. Understanding this pathway is fundamental to designing and interpreting the experiments detailed in this guide.

A ligand, such as (3S,5S)-Atorvastatin, enters the cell and binds to the ligand-binding domain (LBD) of PXR in the cytoplasm or nucleus. This binding event triggers a conformational change in the PXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The now-activated PXR translocates to the nucleus (if not already there) and forms a heterodimer with RXR. This PXR/RXR complex binds to specific DNA sequences, known as PXR response elements (PXREs), located in the regulatory regions of target genes. This binding initiates the assembly of the transcriptional machinery, leading to increased mRNA expression of genes like CYP3A4, CYP2B6, and various drug transporters, ultimately enhancing the cell's metabolic capacity.[4][10]

Caption: PXR signaling pathway initiated by a ligand.

Quantifying PXR Activation: An Enantiospecific Response

Research demonstrates a clear enantiospecific pattern in PXR activation by atorvastatin isomers. While the clinically used (3R,5R) enantiomer is the most potent PXR activator, the (3S,5S) form still elicits a measurable response.[8][11] The induction potency for PXR target genes generally follows the order: (3R,5R) > (3R,5S) ≈ (3S,5R) > (3S,5S).[11][12]

The following table summarizes representative data on the PXR-mediated induction of a luciferase reporter gene driven by the CYP3A4 promoter. This type of quantitative data is crucial for comparing the relative potencies of different compounds.

| Compound | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) |

| Rifampicin (Control) | ~0.5 | ~10-13 fold[9] |

| (3R,5R)-Atorvastatin | ~5 | ~8 fold |

| (3S,5S)-Atorvastatin | 12.4[13] | ~4 fold |

Note: Values are compiled from multiple sources for illustrative purposes and may vary based on the specific cell system and experimental conditions. The fold induction for atorvastatin enantiomers is typically lower than that of the potent agonist Rifampicin.[8][9]

Experimental Protocols for Assessing PXR Activation

A multi-tiered approach is required to definitively characterize a compound as a PXR activator. We begin with a high-throughput cell-based reporter assay to establish transcriptional activation, followed by confirmation of endogenous gene induction in a more physiologically relevant model, and finally, a biophysical assay to confirm target engagement.

Primary Assessment: PXR-Dependent Reporter Gene Assay

Causality and Rationale: This assay provides a direct, quantifiable readout of PXR transcriptional activation.[5] We utilize a human cell line (e.g., LS180 or HepG2) transiently or stably expressing full-length human PXR and a luciferase reporter plasmid.[9][14] The reporter is under the control of a promoter containing PXR response elements, typically from the CYP3A4 gene.[15] An increase in luciferase activity serves as a surrogate for the activation of PXR by the test compound. This method is rapid, sensitive, and ideal for screening and generating dose-response curves.

Caption: Workflow for a PXR luciferase reporter assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture human colon adenocarcinoma cells (LS180) in appropriate media. Seed the cells into 96-well white, clear-bottom plates at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to attach for 16-24 hours.[12]

-

Transient Transfection: Transfect the cells using a suitable lipid-based transfection reagent. Prepare a transfection mix containing a human PXR expression vector and a p3A4-luc reporter construct. A co-transfection with a Renilla luciferase or similar vector can be used for normalization.

-

Compound Preparation and Dosing: Prepare a serial dilution of (3S,5S)-Atorvastatin (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in the appropriate cell culture medium.[12][16] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin).[9]

-

Treatment: After the transfection period, replace the medium with the medium containing the test compounds.

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.[9][12]

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions. Read luminescence on a plate reader.

-

Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) signal. Calculate the fold induction by dividing the normalized signal for each compound concentration by the normalized signal of the vehicle control.[15] Plot the dose-response curve and calculate the EC₅₀ value.

Confirmatory Assessment: Endogenous Gene Expression in Human Hepatocytes

Causality and Rationale: While reporter assays are excellent for screening, it is crucial to confirm that the compound can induce the expression of endogenous PXR target genes in a more physiologically relevant system. Primary human hepatocytes are considered the gold standard for this purpose. An increase in CYP3A4 and CYP2B6 mRNA and protein levels provides strong evidence of functional PXR activation.[8]

Step-by-Step Methodology:

-

Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and culture according to the supplier's protocol. Allow cells to acclimate.

-

Treatment: Treat the hepatocytes with (3S,5S)-Atorvastatin (e.g., at 1 µM, 10 µM, and 25 µM), a vehicle control, and a positive control (Rifampicin) for 24-48 hours.

-

RNA Isolation and RT-qPCR:

-

At the end of the treatment period (e.g., 24 hours for mRNA), lyse the cells and isolate total RNA using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (RT-qPCR) using validated primers for CYP3A4, CYP2B6, and a housekeeping gene (e.g., GAPDH) for normalization.[7]

-

Calculate the relative mRNA expression using the ΔΔCt method.

-

-

Protein Analysis (Western Blot):

-

After a longer treatment period (e.g., 48 hours for protein), prepare total cell lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CYP3A4, CYP2B6, and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify band intensity relative to the loading control.

-

Mechanistic Validation: Electrophoretic Mobility Shift Assay (EMSA)

Causality and Rationale: To provide direct evidence that PXR activation by (3S,5S)-Atorvastatin promotes the binding of the PXR/RXR heterodimer to its DNA response element, an EMSA can be performed. This assay visualizes the protein-DNA interaction in vitro. An increased shift in the mobility of a labeled DNA probe corresponding to the CYP3A4 PXRE upon incubation with nuclear extracts from treated cells confirms the final step in the transcriptional activation pathway.[9]

Step-by-Step Methodology:

-

Nuclear Extract Preparation: Treat cells (e.g., LS174T) with a high concentration of (3S,5S)-Atorvastatin (e.g., 10 µM) or controls (DMSO, Rifampicin) for a short period (e.g., 2 hours).[7][16] Prepare nuclear extracts from these cells using a nuclear extraction kit.

-

DNA Probe Labeling: Synthesize and anneal double-stranded oligonucleotides corresponding to the DR3 PXR response element from the CYP3A4 promoter.[9] Label the probe with a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the biotin-labeled DNA probe with the nuclear extracts in a binding buffer.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.[7][9]

-

Detection: Transfer the complexes to a nylon membrane and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate. An increase in the intensity of the shifted band (representing the PXR/RXR-DNA complex) in the lanes with extracts from (3S,5S)-Atorvastatin-treated cells compared to the vehicle control indicates enhanced DNA binding.[16]

Conclusion and Implications for Drug Development

The evidence clearly establishes that (3S,5S)-Atorvastatin, the so-called "inactive" enantiomer, is a bona fide activator of the pregnane X receptor. Although it is a weaker activator than the therapeutically active (3R,5R) enantiomer, its ability to induce the expression of major drug-metabolizing enzymes like CYP3A4 is significant.

This finding underscores a critical principle in drug development: a comprehensive safety and interaction profile must consider all isomeric forms of a drug substance. The activation of PXR by an "inactive" enantiomer present in a final drug product could contribute to unanticipated drug-drug interactions, altering the metabolism and efficacy of co-administered therapies. It highlights the necessity of rigorous stereoisomeric analysis and characterization beyond the primary therapeutic target. By employing the robust methodologies outlined in this guide, researchers can build a more complete and predictive understanding of a drug candidate's pharmacological profile, ultimately leading to the development of safer and more effective medicines.

References

-

Korhonova, M., Doricakova, A., & Dvorak, Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS One. Available from: [Link]

-

Korhonova, M., Doricakova, A., & Dvorak, Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PMC. Available from: [Link]

-

PLOS. (2015). Figures from: Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS One. Available from: [Link]

-

Stepankova, M., & Dvorak, Z. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. Available from: [Link]

-

Endocrine Abstracts. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. Available from: [Link]

-

Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PubMed. Available from: [Link]

-

ResearchGate. (2015). (PDF) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. ResearchGate. Available from: [Link]

-

Sareen, D., & Biswas, A. (2021). The Interface between Cell Signaling Pathways and Pregnane X Receptor. MDPI. Available from: [Link]

-

Smart Science & Technology. (2015). Role of the nuclear pregnane X receptor in drug metabolism and the clinical response. Smart Science & Technology. Available from: [Link]

-

Oxford Academic. (2025). Physiological Functions and Pathological Roles of PXR. Journal of the Endocrine Society. Available from: [Link]

-

Gwag, T., et al. (2018). Pregnane X receptor regulates drug metabolism and transport in the vasculature and protects from oxidative stress. PMC. Available from: [Link]

-

Pavek, P. (2016). Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions. Frontiers in Pharmacology. Available from: [Link]

-

Raucy, J. L. (2013). Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines. Current Protocols in Toxicology. Available from: [Link]

-

Lynch, C., et al. (2023). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. PMC. Available from: [Link]

-

Herold, E., et al. (2014). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. PMC. Available from: [Link]

-

Puracyp. (n.d.). HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well. Puracyp. Available from: [Link]

Sources

- 1. The Interface between Cell Signaling Pathways and Pregnane X Receptor | MDPI [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. smartscitech.com [smartscitech.com]

- 4. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]

- 5. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 9. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pregnane X receptor regulates drug metabolism and transport in the vasculature and protects from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. puracyp.com [puracyp.com]

- 16. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

Beyond HMG-CoA Reductase: The Pleiotropic Landscape of Atorvastatin Stereoisomers

Executive Summary: The Stereochemical Paradox

In the development of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, stereochemistry is the primary determinant of efficacy. For atorvastatin, the (3R,5R)-enantiomer (calcium salt) is the pharmacologically active lipid-lowering agent. Historically, the other three stereoisomers—(3S,5S), (3R,5S), and (3S,5R)—were dismissed as "inactive" impurities or byproducts.

However, recent mechanistic investigations reveal that "inactivity" against HMG-CoA reductase does not equate to biological inertness. This guide dissects the pleiotropic effects of atorvastatin, distinguishing between those strictly dependent on mevalonate pathway inhibition (active isomer specific) and those driven by off-target nuclear receptor binding or direct chemical scavenging (isomer-independent or variable). Understanding these distinctions is critical for refining toxicity profiles, predicting drug-drug interactions (DDIs), and exploring novel therapeutic repurposing.

The Stereochemical Landscape

Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain, yielding four possible stereoisomers.[1]

| Isomer Configuration | HMG-CoA Reductase Activity | Clinical Status | Primary Biological Role |

| (3R,5R) | Potent Inhibitor (IC₅₀ ~8 nM) | Active Drug (Lipitor) | Lipid lowering, Rho/ROCK inhibition. |

| (3S,5S) | Inactive / Negligible | Impurity / Enantiomer | PXR Agonist , CYP inducer. |

| (3R,5S) | Inactive | Impurity (Diastereomer) | PXR Agonist (Variable potency). |

| (3S,5R) | Inactive | Impurity (Diastereomer) | PXR Agonist (Variable potency). |

Technical Note: While the (3R,5R) isomer is responsible for the "statins class effect" on lipids, the (3S,5S) enantiomer has been shown to activate the Pregnane X Receptor (PXR) with efficacy comparable to the active drug, driving the transcription of CYP3A4 and MDR1.

Mechanism A: HMG-CoA Dependent Pleiotropy (The Active Isomer)

Applicable only to the (3R,5R)-isomer.

The "classic" pleiotropic effects—endothelial protection, plaque stabilization, and anti-inflammatory action—are largely downstream consequences of inhibiting HMG-CoA reductase. This inhibition depletes the pool of isoprenoids (Farnesyl Pyrophosphate [FPP] and Geranylgeranyl Pyrophosphate [GGPP]), preventing the post-translational prenylation of small GTPases (Rho, Rac, Ras).

Key Pathway: Rho/ROCK Inhibition

-

Inhibition: (3R,5R)-Atorvastatin blocks mevalonate synthesis.

-

Depletion: GGPP levels drop.

-

Signaling Arrest: RhoA cannot translocate to the membrane (requires geranylgeranylation).

-

Outcome: Reduced Rho-Kinase (ROCK) activity

Increased eNOS expression (mRNA stability)

Self-Validating Control: This pathway is reversible by adding exogenous Mevalonate or GGPP. If an observed effect is not reversed by mevalonate, it is likely HMG-CoA independent (see Section 4).

Figure 1: The HMG-CoA dependent pleiotropic pathway. Inhibition of this pathway is specific to the (3R,5R) isomer. Note the bifurcation where Rho inhibition leads to both anti-inflammatory and endothelial benefits.

Mechanism B: HMG-CoA Independent Pleiotropy (The Isomer-Agnostic Effects)

Applicable to (3R,5R), (3S,5S), and metabolites.

These effects persist even in the presence of mevalonate or are exhibited by the "inactive" isomers.

PXR Activation (The Metabolic Switch)

The Pregnane X Receptor (PXR) is a nuclear receptor regulating drug metabolism.

-

Observation: Both (3R,5R) and the inactive (3S,5S) enantiomers bind to PXR.

-

Mechanism: Atorvastatin binds to the ligand-binding domain (LBD) of PXR, recruiting co-activators (e.g., SRC-1).

-

Consequence: Upregulation of CYP3A4, CYP2B6, and MDR1 (P-glycoprotein).

-

Clinical Risk: The "inactive" isomer in a racemic mixture could theoretically drive drug-drug interactions (DDIs) without providing therapeutic lipid lowering. This validates the strict enantiopurity requirements in manufacturing.

Direct Antioxidant Scavenging

Atorvastatin possesses a distinct chemical structure (fluorophenyl and amide groups) that can act as a direct free radical scavenger, independent of enzyme inhibition.

-

Target: Hydroxyl (

OH) and Peroxyl (ROOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Evidence: In in vitro Total Oxyradical Scavenging Capacity (TOSC) assays, atorvastatin scavenges radicals. This is a structural property , implying that the (3S,5S) isomer likely shares this capability, although it is rarely tested in isolation for this specific endpoint.

Experimental Protocols

Protocol 1: The Mevalonate Rescue Assay

Purpose: To determine if a pleiotropic effect (e.g., reduced cytokine release) is HMG-CoA dependent (Type A) or independent (Type B).

-

Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC) or THP-1 Monocytes.

-

Treatment Groups:

-

Stimulation: Induce inflammation with LPS (100 ng/mL) or TNF-

. -

Readout: Measure ICAM-1 expression (Flow Cytometry) or IL-6 release (ELISA).

-

Interpretation:

-

If Mevalonate restores inflammation

HMG-CoA Dependent (Classic). -

If Mevalonate fails to restore

HMG-CoA Independent (Structural/PXR). -

If (3S,5S) shows activity

HMG-CoA Independent .

-

Protocol 2: PXR Reporter Gene Assay

Purpose: To quantify the "off-target" activation potential of specific isomers.

-

Transfection: HepG2 cells cotransfected with:

-

Expression plasmid for human PXR (hPXR).

-

Reporter plasmid containing PXR response elements (e.g., CYP3A4-promoter-Luciferase).[3]

-

Renilla luciferase (internal control).

-

-

Dosing: Treat cells with isomers (3R,5R vs 3S,5S) at graded concentrations (0.1 - 50 µM) for 24 hours.

-

Analysis: Measure Firefly/Renilla luminescence ratio.

-

Data Output: Plot dose-response curves to determine EC₅₀ for each isomer.

Figure 2: Experimental workflow for assessing PXR activation. This assay confirms that biological activity extends beyond the active lipid-lowering isomer.

Summary of Isomer-Specific Effects

| Effect Category | (3R,5R)-Atorvastatin | (3S,5S)-Atorvastatin | Mechanism |

| Lipid Lowering | High Potency | Inactive | HMG-CoA Reductase Inhibition |

| eNOS Upregulation | Active | Inactive* | Rho/ROCK pathway (GTPase prenylation) |

| PXR Activation | Active | Active | Direct Nuclear Receptor Binding |

| CYP3A4 Induction | Active | Active | Transcriptional regulation via PXR |

| Antioxidant (ROS) | Active | Likely Active** | Direct Chemical Scavenging (Structure) |

*Note: Unless mediated by PXR-driven anti-inflammatory pathways, which is secondary. **Note: Based on structural chemical scavenging capacity (TOSC).

References

-

Korhonova, M., et al. (2015).[5] Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes.[1][4][5][6] PLOS ONE. Link

-

Liao, J. K., & Laufs, U. (2005). Pleiotropic effects of statins.[4][7][8][9][10] Annual Review of Pharmacology and Toxicology. Link

-

Wassmann, S., et al. (2002).[11] Cellular antioxidant effects of atorvastatin in vitro and in vivo.[11] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Mason, R. P., et al. (2004). Antioxidant properties of calcium channel blockers and statins.[12] Journal of Clinical Hypertension. Link

-

Hoffmann, M. M., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology. Link

Sources

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]

- 7. researchgate.net [researchgate.net]

- 8. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Cellular antioxidant effects of atorvastatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cyberleninka.ru [cyberleninka.ru]

Strategic Implementation of (3S,5R)-Atorvastatin as a Reference Standard in Pharmaceutical Analysis

Executive Summary

In the rigorous landscape of statin development, stereochemical purity is not merely a compliance metric—it is a determinant of safety and efficacy. Atorvastatin Calcium, a heptanoic acid derivative, contains two chiral centers at the C3 and C5 positions of the side chain. The pharmacologically active eutomer is the (3R,5R) isomer.

This guide focuses on the (3S,5R)-diastereomer (often designated as USP Related Compound B or EP Impurity B ). Unlike the enantiomer (3S,5S), this diastereomer presents unique separation challenges due to its similar physicochemical properties to the API. This whitepaper provides a comprehensive framework for utilizing (3S,5R)-Atorvastatin as a primary reference standard, detailing its characterization, qualification, and deployment in validated HPLC workflows.

Part 1: The Stereochemical Landscape

The Isomer Matrix

Atorvastatin possesses two chiral centers, theoretically yielding four stereoisomers. The specific rotation and spatial arrangement of the hydroxyl groups significantly impact binding affinity to HMG-CoA reductase.[1]

-

Target Impurity (The Standard): (3S,5R)-Atorvastatin.[4][5][6][7] This is an epimer at the C3 position.

-

Origin: The (3S,5R) impurity typically arises during the Paal-Knorr synthesis or via epimerization of the

-hydroxy acid side chain under acidic conditions or thermal stress.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Regulatory Context (ICH Q6A)

Under ICH Q6A (Specifications for New Drug Substances), chiral impurities in drugs containing chiral centers must be controlled. If the (3S,5R) isomer is present at levels >0.1% (ICH Q3A threshold), it must be specified and quantified.

Figure 1: Stereochemical relationships of Atorvastatin. The (3S,5R) isomer is the critical diastereomeric impurity requiring specific monitoring.[6]

Part 2: Reference Standard Qualification Protocol

Before a vial of (3S,5R)-Atorvastatin can be used to validate a method, it must be qualified as a Reference Standard (RS).[1] We utilize a Mass Balance Approach to assign potency.

Structural Confirmation (Identity)[1]

-

1H-NMR (500 MHz, DMSO-d6): Focus on the chemical shift of the methine protons at C3 and C5. In the (3S,5R) isomer, the coupling constants (

values) between H3/H5 and methylene protons differ from the (3R,5R) form due to the change in the spatial environment (syn- vs anti-diol relationship).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

HRMS (ESI+): Confirm molecular ion

(approx, for free acid). -

FT-IR: Confirm characteristic bands for amide (1650 cm⁻¹) and carboxylate.

Purity Assignment (Potency)

The potency (

| Parameter | Method | Acceptance Criteria |

| Organic Purity ( | HPLC (Area Normalization) | > 98.0% |

| Water Content ( | Karl Fischer Titration (Coulometric) | Report Value (Typically < 5%) |

| Residual Solvents | GC-Headspace | < ICH Q3C Limits |

| Residue on Ignition ( | Sulfated Ash (USP <281>) | Report Value (Critical for Ca salts) |

Part 3: Analytical Methodologies

We employ a dual-method strategy: Method A for routine Related Substances (using RP-HPLC) and Method B for definitive Stereochemical Purity (using Chiral HPLC).[1]

Method A: Reversed-Phase HPLC (Related Substances)

While (3S,5R) is a diastereomer and theoretically separable on achiral phases, it elutes very close to the API.[1]

-

Column: Zorbax Bonus-RP or Phenomenex Luna C18(2),

. -

Mobile Phase A: 0.1% Acetic Acid or Ammonium Acetate buffer (pH 3.8).

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient:

-

0 min: 55% B

-

20 min: 55% B (Isocratic hold is crucial for isomer separation)

-

40 min: 80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 246 nm.[8]

-

Critical System Suitability: Resolution (

) between Atorvastatin and (3S,5R)-Impurity > 1.5.[9][10]

Method B: Chiral HPLC (Stereochemical Purity)

This method is used when Method A yields ambiguous results or for specific "Enantiomeric Purity" testing.

-

Stationary Phase: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] This phase separates based on inclusion complexes and hydrogen bonding.

-

Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.5 (40:60 v/v).

-

Note: Acidic pH prevents ionization of the carboxylic acid, keeping the molecule neutral for better interaction with the chiral selector.

-

-

Flow Rate: 0.8 mL/min.[8]

-

Temperature: 25°C (Lower temperature often improves chiral selectivity).

-

Elution Order: typically (3S,5S)

(3R,5R)

Part 4: Experimental Workflow & Validation

The following diagram illustrates the workflow for qualifying the impurity and using it to validate the analytical method.

Figure 2: Workflow for Reference Standard Qualification and Method Validation.

Preparation of Resolution Solution

To demonstrate specificity (ICH Q2), prepare a solution containing both the API and the (3S,5R) standard.

-

Stock A (API): 0.5 mg/mL Atorvastatin Calcium in Methanol.

-

Stock B (Impurity): 0.05 mg/mL (3S,5R)-Atorvastatin in Methanol.

-

Resolution Mix: Transfer 1.0 mL of Stock A and 0.1 mL of Stock B into a 10 mL flask. Dilute to volume with diluent.

-

Injection: Inject 20

L.[11]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Criteria: The (3S,5R) peak usually elutes before the main Atorvastatin peak in RP-HPLC (verify with specific column).

must be

References

-

International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

-

United States Pharmacopeia (USP). (2023). Atorvastatin Calcium Monograph: Organic Impurities. USP-NF Online.[1] [Link][1]

-

European Directorate for the Quality of Medicines (EDQM). (2023). Atorvastatin Calcium Trihydrate - Impurity B.[1] European Pharmacopoeia.[] [Link][1]

-

Shah, R. P., et al. (2012). Stability indicating RP-HPLC method for determination of Atorvastatin Calcium and its impurities.[1] Journal of Chromatographic Science. [Link]

-

Cass, Q. B., et al. (2011). Chiral separation of statins: A review. Journal of Pharmaceutical and Biomedical Analysis.[13] [Link]

Sources

- 1. Atorvastatin Calcium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. veeprho.com [veeprho.com]

- 5. Atorvastatin (3S,5R) Isomer Calcium Salt (Atorvastatin USP Related Compound B) | CAS Number 887196-25-0 [klivon.com]

- 6. GSRS [precision.fda.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets [austinpublishinggroup.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ppj.org.ly [ppj.org.ly]

- 13. medjpps.com [medjpps.com]

Methodological & Application

Application Note: High-Throughput Chiral Purity Analysis of Atorvastatin via Supercritical Fluid Chromatography (SFC)

Executive Summary

This guide details a robust, field-proven protocol for the chiral separation of Atorvastatin and its enantiomeric impurities using Supercritical Fluid Chromatography (SFC). While traditional Normal Phase Liquid Chromatography (NPLC) methods (e.g., USP monographs) utilize high volumes of toxic solvents (hexane/ethanol) and require long run times (>30 mins), this SFC methodology reduces analysis time to under 10 minutes while maintaining resolution (

Key Advantages:

-

Speed: 3-4x faster than conventional NPLC.

-

Green Chemistry: >80% reduction in organic solvent consumption.

-

Resolution: Superior selectivity for the critical (3R, 5R)-atorvastatin active isomer against the (3S, 5S)-enantiomer and diastereomeric impurities.

Technical Background & Mechanism

The Chiral Challenge

Atorvastatin Calcium contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain. This results in four possible stereoisomers:

-

(3R, 5R)-Atorvastatin: The active pharmaceutical ingredient (API).

-

(3S, 5S)-Enantiomer: The direct mirror image (often the critical impurity).

-

(3R, 5S) and (3S, 5R)-Diastereomers: Related impurities.

Achieving baseline separation of the enantiomeric pair (R,R vs S,S) is the primary analytical challenge due to their identical physical properties in achiral environments.

Why SFC?

SFC utilizes supercritical CO

Mechanistic Insight: The separation relies on the "three-point interaction" model between the analyte, the polysaccharide-based Chiral Stationary Phase (CSP), and the mobile phase modifier. The immobilized Amylose-based phases (e.g., Chiralpak IA) are preferred over coated phases (AD-H) in SFC to allow for a broader range of modifiers without stripping the stationary phase.

Experimental Protocols

Reagents and Equipment

-

System: Agilent 1260 Infinity II SFC or Waters ACQUITY UPC

(or equivalent). -

Detector: PDA (Photodiode Array) set to 245 nm (peak absorption for atorvastatin).

-

Solvents: CO

(SFC Grade, 99.99%), Methanol (LC-MS Grade), Diethylamine (DEA) or Trifluoroacetic acid (TFA) as additives. -

Samples: Atorvastatin Calcium Reference Standard, Enantiomer/Diastereomer Mix.

Sample Preparation (Critical Step)

-

Solvent: Dissolve samples in 100% Methanol. Avoid water as it is immiscible with scCO

at standard pressures. -

Concentration: 0.5 mg/mL for screening; 1.0 mg/mL for purity analysis.

-

Filtration: 0.2 µm PTFE filter (mandatory to prevent nozzle clogging).

Protocol A: Method Development (Screening)

Use this workflow to determine the optimal column/modifier combination for your specific matrix.

Step 1: Column Selection Screen the following Chiral Stationary Phases (CSPs):

-

Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized: Chiralpak IA / Coated: AD-H) - Primary Choice.

-

Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized: Chiralpak IB / Coated: OD-H).

-

Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized: Chiralpak IC).

Step 2: Mobile Phase Screening Gradient

-

Flow Rate: 3.0 mL/min

-

Back Pressure Regulator (BPR): 120 bar

-

Temperature: 40°C

-

Gradient: 5% to 50% Modifier (MeOH + 0.1% DEA) over 10 minutes.

Step 3: Evaluation

Select the column providing the highest

Protocol B: Optimized Isocratic Method (The "Golden" Standard)

This protocol is the validated output for routine QC testing.

| Parameter | Setting | Rationale |

| Column | Chiralpak IA-3 (150 x 4.6 mm, 3 µm) | Immobilized phase offers robustness; 3µm particles improve efficiency/resolution. |

| Mobile Phase A | CO | Low viscosity carrier.[2] |

| Mobile Phase B | Methanol + 0.1% Diethylamine (DEA) | MeOH provides strong elution strength; DEA sharpens peaks for basic/salt analytes. |

| Isocratic Ratio | 80:20 (CO | Optimized for retention ( |

| Flow Rate | 3.0 - 4.0 mL/min | High speed enabled by low SFC backpressure. |

| Col. Temp | 35°C | Controls density of CO |

| Back Pressure | 150 bar (2175 psi) | Ensures CO |

| Detection | UV @ 245 nm | Max absorbance for Atorvastatin. |

| Run Time | < 8.0 minutes | High throughput. |

Self-Validating Criteria (System Suitability):

-

Resolution (

): > 2.0 between (3S, 5S) and (3R, 5R) peaks. -

Tailing Factor (

): 0.8 < -

Repeatability: RSD < 1.0% for retention time (n=6).

Workflow Visualization

The following diagram illustrates the logical flow for developing and validating the SFC method.

Caption: Figure 1: Step-by-step SFC method development workflow from sample prep to routine QC.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with residual silanols or solubility issues. | Increase additive concentration (0.1% |

| Poor Resolution | Inadequate interaction time or temperature effects. | Lower temperature to 30°C (increases retention). Decrease Modifier % (e.g., 20% |

| Pressure Fluctuations | Pump cavitation or nozzle clogging. | Check CO |

| Retention Drift | Column equilibration or water accumulation. | Equilibrate column for >10 mins. Install a moisture trap on CO |

References

-

Chiral Technologies. (2014).[4] Atorvastatin Application Note: Separation on CHIRALPAK IA-3.[5] Retrieved from [Link]

-

Toribio, L., et al. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Journal of Chromatography B. Retrieved from [Link]

-

Waters Corporation. (2023). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa II Mass Detector. Retrieved from [Link]

-

Agilent Technologies. (2012). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Retrieved from [Link]

-

European Pharmacopoeia. (2022).[4] Atorvastatin Calcium Monograph (HPLC Reference). Retrieved from [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]

- 5. chiraltech.com [chiraltech.com]

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Atorvastatin and its Acid/Lactone Isomers in Human Plasma

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of atorvastatin (ATV) and its principal active and inactive isomeric forms, including ortho-hydroxyatorvastatin (o-ATV), para-hydroxyatorvastatin (p-ATV), and their corresponding lactones in human plasma. The method presented herein is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. We provide a step-by-step protocol, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters, along with a summary of validation results that meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]

Introduction

Atorvastatin is a synthetic lipid-lowering agent and an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] Following oral administration, atorvastatin is metabolized into two active metabolites, ortho- and para-hydroxyatorvastatin, which are in equilibrium with their corresponding inactive lactone forms.[4][5] Given that the acid forms are pharmacologically active, the ability to accurately and simultaneously quantify both the parent drug and its acid and lactone isomers is critical for a complete understanding of its pharmacokinetic and pharmacodynamic profile.

The inherent instability of the lactone forms, which can readily hydrolyze to their acid counterparts, presents a significant analytical challenge.[4] This method has been optimized to minimize this interconversion during sample processing, ensuring the accurate representation of the in vivo concentrations of each analyte. This is achieved through careful control of temperature and pH during the sample preparation phase.[4][5]

Experimental

Materials and Reagents

-

Analytes and Internal Standards: Atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, o-hydroxyatorvastatin lactone, p-hydroxyatorvastatin lactone, and their corresponding deuterium-labeled internal standards (e.g., Atorvastatin-d5) were sourced from a reputable supplier.

-

Solvents and Chemicals: HPLC-grade acetonitrile, methanol, and water were used. Formic acid and glacial acetic acid of analytical grade were also utilized.[6][7]

-

Plasma: Drug-free human plasma was obtained from a certified vendor.

Sample Preparation: Protein Precipitation

Protein precipitation was selected for its simplicity, speed, and high recovery rates, making it ideal for high-throughput analysis.[3][6]

Protocol:

-

Thaw plasma samples on an ice-water slurry to minimize enzymatic activity and lactone hydrolysis.[6]

-

To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing d5-labeled standards for each analyte).[5][6]

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-